molecular formula C20H28N4S B12482051 4-(4-Cyclohexylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(4-Cyclohexylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12482051
M. Wt: 356.5 g/mol
InChI Key: BLPHONBQJHCJRO-UHFFFAOYSA-N
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Description

3-(4-CYCLOHEXYLPIPERAZIN-1-YL)-8-THIA-4,6-DIAZATRICYCLO[7400(2),?]TRIDECA-1(9),2,4,6-TETRAENE is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CYCLOHEXYLPIPERAZIN-1-YL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAENE typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction is efficient and environmentally benign, producing good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthesis routes are likely to be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-CYCLOHEXYLPIPERAZIN-1-YL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAENE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-CYCLOHEXYLPIPERAZIN-1-YL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAENE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-CYCLOHEXYLPIPERAZIN-1-YL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAENE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CYCLOHEXYLPIPERAZIN-1-YL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAENE is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms within its framework. This combination of features may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H28N4S

Molecular Weight

356.5 g/mol

IUPAC Name

4-(4-cyclohexylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C20H28N4S/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)19-18-16-8-4-5-9-17(16)25-20(18)22-14-21-19/h14-15H,1-13H2

InChI Key

BLPHONBQJHCJRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3

Origin of Product

United States

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